molecular formula C11H12ClN3O2 B8424470 6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B8424470
M. Wt: 253.68 g/mol
InChI Key: HCNLJCWUXKHIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12ClN3O2/c1-5(2)15-10-9(6(3)14-15)7(11(16)17)4-8(12)13-10/h4-5H,1-3H3,(H,16,17)

InChI Key

HCNLJCWUXKHIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)C(=O)O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-1-(1-methylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.5 g, 6.38 mmol) was added to a solution of THF (15 mL) followed by addition of phosphorous oxychloride (8.9 mL, 96 mmol), and the contents heated at 105° C. overnight. After cooling to room temperature, the contents were concentrated in vacuo to remove most of the volatiles. The residual contents were slowly poured into a solution of iced water and 1N NaOH (10 mL), and the contents were stirred at room temperature for 24 h, during which time solid precipitation ensued. Additional 1N NaOH was added, upon which the solids went into solution. After stirring at room temperature for an additional 30 min., the contents were cooled in an ice bath and the mixture slowly acidified to pH=3-4 by slow addition of 6N HCl, to afford a heterogenous mixture. The mixture was filtered and a white solid set aside. The aq. layer was further extracted with EtOAc and DCM. The combined organic layers dried were dried over MgSO4, filtered and concentrated in vacuo. The resultant light brown solid was triturated in EtOAc/EtOH (1:1) and filtered to afford a first crop of white solid product, which was set aside. The filtrate was again concentrated in vacuo. The residue was diluted with EtOAc, sonicated, treated with hexanes, and filtered. The process was repeated. The isolated solid product crops were dried under vacuum (3 h) and collected as 1.33 g (80%). LCMS E-S (M+H): 254.3 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46 (d, 6H), 2.60 (s, 3H), 5.10 (quin, J=6.63 Hz, 1H), 7.50 (s, 1H), 14.17 (br. s., 1H).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two

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